![molecular formula C9H12O4 B13479535 8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxo-1,4-dioxaspiro[45]decane-7-carbaldehyde is a chemical compound with the molecular formula C9H14O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: 8-Oxo-1,4-dioxaspiro[4.5]decane-7-carboxylic acid.
Reduction: 8-Hydroxy-1,4-dioxaspiro[4.5]decane-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is crucial in its role as an intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar spiro compound without the aldehyde group.
1,4-Dioxaspiro[4.5]decan-8-one: A ketone derivative of the spiro compound.
8-Methylene-1,4-dioxaspiro[4.5]decane: A derivative with a methylene group at the 8-position
Uniqueness
8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde is unique due to the presence of both an aldehyde group and a spiro structure. This combination of functional groups provides distinct reactivity and potential for various applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H12O4 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
8-oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde |
InChI |
InChI=1S/C9H12O4/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9/h6-7H,1-5H2 |
Clave InChI |
DYYGYIBUHAQSLY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC(C1=O)C=O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


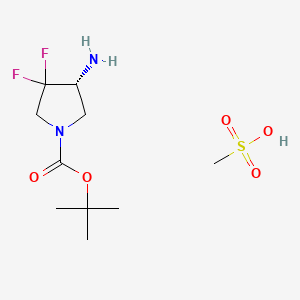
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)

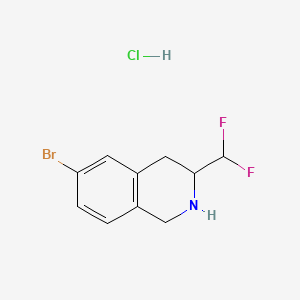
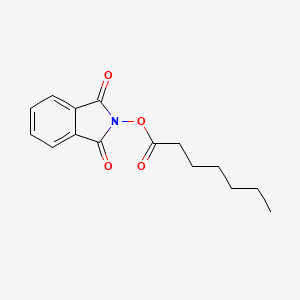

![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)

![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)

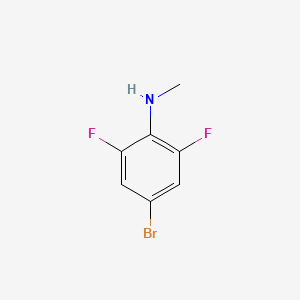
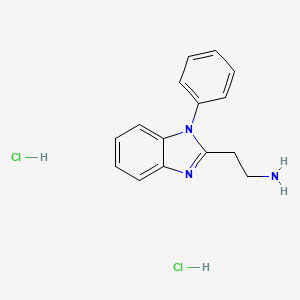
![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
